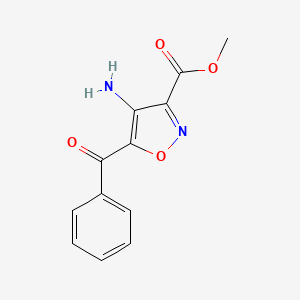

Methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate

Overview

Description

Methyl 4-amino-5-benzoylisoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5-benzoylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form methyl 2,4-dioxo-4-phenylbutanoate. This intermediate is then cyclized using hydroxylamine hydrochloride in refluxing methanol to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-benzoylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted isoxazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-amino-5-benzoylisoxazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Isoxazole derivatives have shown potential as enzyme inhibitors and receptor modulators.

Industry: Isoxazoles are used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-benzoylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another heterocyclic compound with similar biological activities but a different core structure.

Uniqueness

Methyl 4-amino-5-benzoylisoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical reactivity and biological activity. Its benzoyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate is a compound that belongs to the oxazole class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections will delve into the synthesis, biological activity, and research findings related to this compound.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of appropriate precursors followed by functional group modifications. Recent advances in synthetic methodologies have facilitated the production of various benzoxazole derivatives, including this compound. For instance, a common approach involves the reaction of 2-aminophenol with benzoyl chlorides under controlled conditions to yield the desired oxazole structure .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In a study evaluating the antibacterial properties of related compounds, it was found that derivatives with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 62.5 µg/mL to over 500 µg/mL, indicating their potential as effective antimicrobial agents .

Anticancer Activity

Research has also highlighted the cytotoxic effects of this compound against cancer cell lines. In vitro studies showed that this compound could inhibit the proliferation of human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). The presence of specific functional groups in its structure appears to enhance its interaction with cellular targets involved in cancer progression .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various assays measuring cytokine production and inflammatory markers. Compounds within the oxazole class have been shown to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in cell culture models, suggesting a mechanism by which they may exert their anti-inflammatory effects .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Molecules, methyl 4-amino derivatives were tested for their antimicrobial efficacy against Enterococcus faecium and other pathogens. The results indicated that certain modifications to the benzoyl group significantly enhanced antibacterial activity while maintaining low toxicity levels .

Case Study 2: Cytotoxicity Evaluation

A comprehensive evaluation of cytotoxicity was conducted using Daphnia magna as a model organism. The findings suggested that while some derivatives exhibited moderate toxicity (LC50 values greater than 35%), others showed promising anticancer properties without significant lethality at therapeutic concentrations .

Comparative Biological Activity Table

| Compound | Activity Type | MIC (µg/mL) | Cytotoxicity (LC50) |

|---|---|---|---|

| Methyl 4-amino-5-benzoyl-1,2-oxazole | Antimicrobial | 62.5 | >35 |

| Related Benzoxazole Derivative | Anticancer | <100 | Moderate |

| Other Oxazole Derivatives | Anti-inflammatory | Variable | Low |

Properties

IUPAC Name |

methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-17-12(16)9-8(13)11(18-14-9)10(15)7-5-3-2-4-6-7/h2-6H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTXNUFXBDATDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1N)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673193 | |

| Record name | Methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647862-64-4 | |

| Record name | Methyl 4-amino-5-benzoyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.